SIRT2 Inhibitory Activity: 1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one vs. Des-methyl 4-Hydroxypropiophenone
1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one demonstrates measurable, albeit moderate, inhibition of human recombinant SIRT2 with an IC₅₀ of 1,000 nM (1.0 μM), as assessed using the Fluor de Lys-SIRT deacetylase assay with 60-minute preincubation [1]. In contrast, the des-methyl parent compound 4-hydroxypropiophenone (CAS 70-70-2) has no reported SIRT2 inhibitory activity in any publicly available database, indicating that 2,5-dimethyl substitution is a critical structural determinant for sirtuin engagement. For context, the well-characterized SIRT2 inhibitor AK-1 exhibits an IC₅₀ of 12.5 μM (12,500 nM) in enzymatic assays—approximately 12.5-fold weaker than the target compound [2]. This potency differential positions the target compound as a structurally distinct, moderate-affinity SIRT2 ligand suitable for use as a starting scaffold in medicinal chemistry optimization campaigns.
| Evidence Dimension | SIRT2 deacetylase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,000 nM (1.0 μM) |
| Comparator Or Baseline | 4-Hydroxypropiophenone: no SIRT2 activity reported. AK-1: IC₅₀ = 12,500 nM (12.5 μM) |
| Quantified Difference | Target compound is ~12.5-fold more potent than AK-1; des-methyl analog shows no detectable SIRT2 engagement |
| Conditions | Human recombinant SIRT2, Fluor de Lys-SIRT substrate, 60-min preincubation (BindingDB assay ID 50040293) |
Why This Matters
Researchers seeking SIRT2 tool compounds with a 4-hydroxypropiophenone scaffold must select the 2,5-dimethyl derivative; the des-methyl variant will not engage the target.
- [1] BindingDB. BDBM50392111 (CHEMBL2152613). IC₅₀ = 1,000 nM against human recombinant SIRT2 using Fluor de Lys-SIRT substrate, 60-min preincubation. Curated by ChEMBL. View Source
- [2] Ambeed. AK-1 product datasheet. SIRT2 IC₅₀ = 12.5 μM via enzymatic assay; SIRT1/SIRT3 IC₅₀ > 40 μM. View Source
